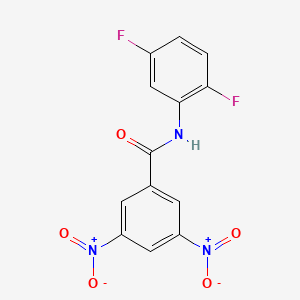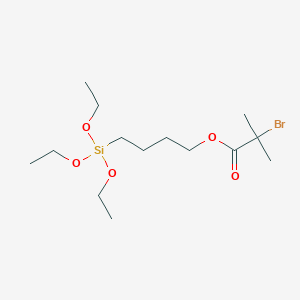
4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate is a chemical compound with the molecular formula C13H27BrO5Si. It is a colorless to pale yellow liquid that is used in various industrial applications, particularly as a crosslinking agent or modifier in the production of adhesives, sealants, and coatings .
Preparation Methods
The synthesis of 4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate typically involves the reaction of 2-bromo-2-methylpropionyl chloride with triethoxysilane under basic conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the process . The general reaction scheme is as follows:
2-bromo-2-methylpropionyl chloride+triethoxysilane→4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate
Chemical Reactions Analysis
4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: The ethoxy groups can be hydrolyzed in the presence of water to form silanol groups, which can further condense to form siloxane bonds.
Polymerization: The compound can participate in polymerization reactions to form crosslinked polymer networks.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions .
Scientific Research Applications
4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as a crosslinking agent in the synthesis of polymers and as a precursor for the preparation of functionalized silanes.
Biology: The compound can be used to modify surfaces for biological assays and immobilize biomolecules.
Mechanism of Action
The mechanism of action of 4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate involves the formation of covalent bonds with substrates through its reactive bromine and ethoxy groups. The bromine atom can undergo nucleophilic substitution reactions, while the ethoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds. These reactions enable the compound to act as a crosslinking agent, enhancing the mechanical properties and stability of the materials it is incorporated into .
Comparison with Similar Compounds
Similar compounds to 4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate include:
2-Bromo-2-methyl-N-(3-(triethoxysilyl)propyl)propanamide: This compound has similar applications as a crosslinking agent and surface modifier.
2-Morpholinoethyl 2-bromo-2-methylpropanoate: Used as an ATRP initiator and has applications in polymer chemistry.
3-(Trichlorosilyl)propyl 2-bromo-2-methylpropanoate: Another crosslinking agent with similar properties.
The uniqueness of this compound lies in its specific combination of reactive groups, which allows for versatile applications in various fields.
Properties
CAS No. |
919785-21-0 |
|---|---|
Molecular Formula |
C14H29BrO5Si |
Molecular Weight |
385.37 g/mol |
IUPAC Name |
4-triethoxysilylbutyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C14H29BrO5Si/c1-6-18-21(19-7-2,20-8-3)12-10-9-11-17-13(16)14(4,5)15/h6-12H2,1-5H3 |
InChI Key |
RIFVNKPIAVCMKW-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCCOC(=O)C(C)(C)Br)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexanol, 4-[[4-[5-(dimethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-](/img/structure/B12635145.png)
![N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine](/img/structure/B12635154.png)
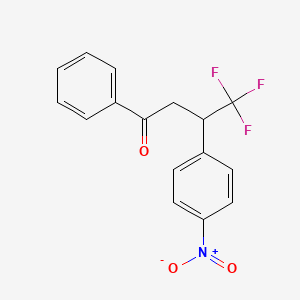
![(R)-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-((R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-ylaMino)ethyl)-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B12635160.png)
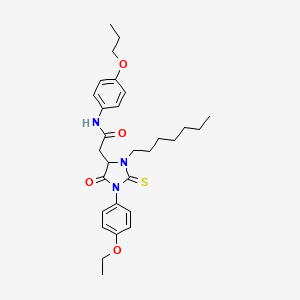
![Pyrido[4,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-phenyl-2-[(3-pyridinylmethyl)thio]-6-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-](/img/structure/B12635169.png)
![2,3-Dimethyl-5-phenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12635177.png)
![2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal](/img/structure/B12635179.png)
![3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid](/img/structure/B12635180.png)
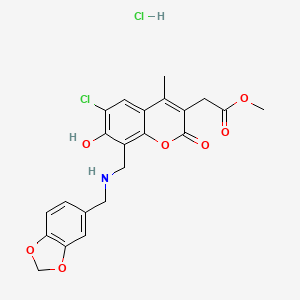
![2-[(5E)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]acetamide](/img/structure/B12635194.png)

